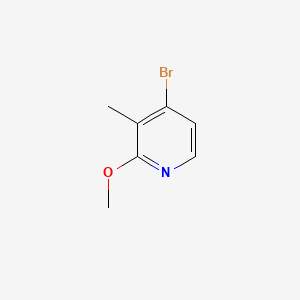
4-ブロモ-2-メトキシ-3-メチルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .
科学的研究の応用
4-Bromo-2-methoxy-3-methylpyridine is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting specific diseases.
Industry: In the production of dyes, pigments, and other specialty chemicals
作用機序
Target of Action
The primary target of 4-Bromo-2-methoxy-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Bromo-2-methoxy-3-methylpyridine . This pathway involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s synthesis avoids the use of palladium as a catalyst, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 4-Bromo-2-methoxy-3-methylpyridine is the inhibition of p38α MAP kinase . This inhibition can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β , potentially impacting conditions like rheumatoid arthritis or psoriasis .
Action Environment
The action of 4-Bromo-2-methoxy-3-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-methoxy-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 4-Bromo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-methoxy-3-methylpyridine
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst
Major Products Formed:
Substitution: 2-Methoxy-3-methylpyridine derivatives with various functional groups.
Oxidation: 2-Methoxy-3-methylpyridine-4-carboxylic acid.
Reduction: 2-Methoxy-3-methylpyridine
類似化合物との比較
4-Bromo-2-methylpyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Bromo-3-methoxypyridine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
2-Methoxy-3-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions
Uniqueness: 4-Bromo-2-methoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the bromine atom, methoxy group, and methyl group allows for a wide range of chemical transformations and applications in various fields .
特性
IUPAC Name |
4-bromo-2-methoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNUOXFGYYUHJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743256 |
Source


|
| Record name | 4-Bromo-2-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-12-3 |
Source


|
| Record name | 4-Bromo-2-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)
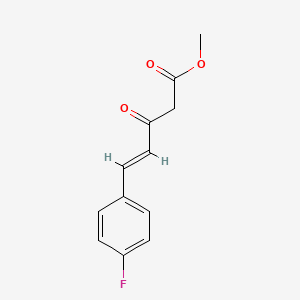
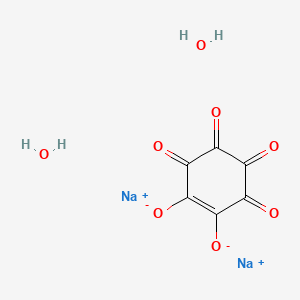
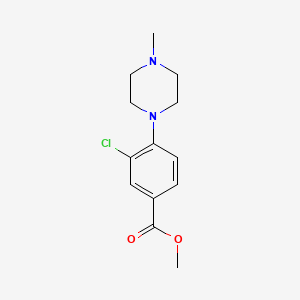
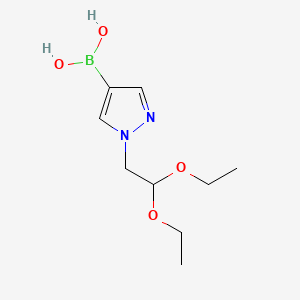
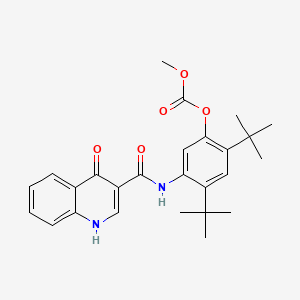

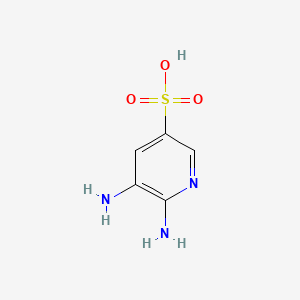
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
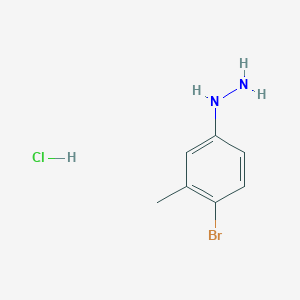
![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)
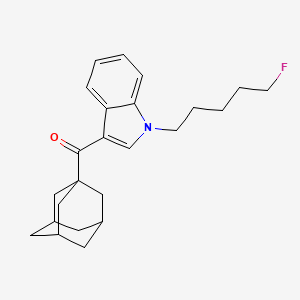
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
